molecular formula C19H19NO5S B10807426 ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindol-2(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindol-2(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B10807426
M. Wt: 373.4 g/mol
InChI Key: ZOFLTUFFHFAUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The target compound features a tetrahydrobenzo[b]thiophene core substituted at position 3 with an ethyl carboxylate group and at position 2 with a 1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindol moiety. This structural complexity confers unique physicochemical properties, including rigidity from the epoxyisoindol ring and solubility modulation via the ester group.

Synthesis: The compound is synthesized via a reaction between 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione and a tetrahydrobenzo[b]thiophene precursor in a mixture of dry ethanol and 1,4-dioxane under argon. Key spectral data include:

  • ¹H NMR (CDCl₃): δ 6.46 (s, 2H, aromatic), 5.23 (d, epoxy protons), 3.65 (s, methoxy group) .
  • ¹³C NMR: Peaks at δ 175.7 and 175.4 confirm carbonyl groups in the isoindol moiety .

Properties

IUPAC Name

ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c1-2-24-19(23)13-9-5-3-4-6-12(9)26-18(13)20-16(21)14-10-7-8-11(25-10)15(14)17(20)22/h7-8,10-11,14-15H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFLTUFFHFAUGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N3C(=O)C4C5C=CC(C4C3=O)O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindol-2(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with significant biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C17H17NO4SC_{17}H_{17}NO_4S, and it features a unique structure that includes both dioxo and thiophene functionalities. Its complex architecture contributes to its diverse biological activities.

1. Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit anticancer activities by inhibiting key signaling pathways involved in tumor progression. For instance, compounds that stabilize Axin by inhibiting poly(ADP-ribosyl)ating enzymes have shown potential in targeting the Wnt/β-catenin pathway, crucial in various cancers . The inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Table 1: Anticancer Activity of Related Compounds

CompoundIC50 (nM)Mechanism of Action
Compound 126Wnt pathway inhibition
Compound 251Stabilizes Axin
Compound 3538Prevents Wnt palmitoylation

2. Cardiogenic Activity

The compound has been investigated for its cardiogenic effects. Studies suggest that inhibition of the Wnt signaling pathway is essential for promoting cardiomyogenesis. Analogous compounds have been optimized to enhance their cardiogenic properties significantly. For example, modifications to the structure have resulted in compounds that induce cardiogenesis at lower concentrations compared to the parent compound .

Case Study: Cardiomyocyte Differentiation
In a study involving human embryonic stem cells (hESCs), compounds similar to ethyl 2-(1,3-dioxo...) were shown to enhance cardiomyocyte differentiation significantly. The correlation between Wnt inhibition and cardiogenic activity was evident as optimized compounds displayed improved efficacy in inducing cardiac lineage commitment .

3. Neuroprotective Effects

Emerging research suggests potential neuroprotective effects attributed to the compound's ability to modulate neuroinflammatory pathways. Similar compounds have been shown to exert protective effects against neuronal cell death by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory pathways.

The biological activity of ethyl 2-(1,3-dioxo...) can be attributed to several mechanisms:

  • Wnt/β-Catenin Signaling Inhibition : This pathway is critical in regulating cell proliferation and differentiation. By inhibiting this pathway, the compound may reduce tumor growth and promote cardiac differentiation.
  • Antioxidant Activity : Compounds with dioxo groups often exhibit antioxidant properties that can protect cells from oxidative stress.
  • Modulation of Apoptotic Pathways : By influencing apoptotic signaling cascades, these compounds can promote programmed cell death in cancerous cells while protecting healthy cells.

Comparison with Similar Compounds

Structural Analogs of Tetrahydrobenzo[b]thiophene Derivatives

Compound A : Ethyl 2-((2-Ethoxy-1-(4-Hydroxyphenyl)-2-Oxoethyl)Amino)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate (6o)
  • Core Structure : Tetrahydrobenzo[b]thiophene with an ethyl carboxylate at position 3.
  • Substituents: Amino-linked ethoxy-oxoethyl and 4-hydroxyphenyl groups at position 2.
  • Synthesis : Petasis reaction in HFIP solvent; 22% yield after purification .
  • Key Data : HRMS-ESI (m/z): 390.1370 (calculated and experimental) .
Compound B : 2-(1,3-Dioxoisoindolin-2-yl)-6-Phenyl-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile (12)
  • Core Structure: Tetrahydrobenzo[b]thiophene with a cyano group at position 3.
  • Substituents : 1,3-Dioxoisoindolin-2-yl and phenyl groups.
  • Synthesis : Reflux in acetic acid with phthalic anhydride; 56% yield, m.p. 277–278°C .
Compound C : Ethyl 2-(4-Fluorophenyl)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate
  • Core Structure : Similar tetrahydrobenzo[b]thiophene core.
  • Substituents : 4-Fluorophenyl at position 2.
  • Synthesis: Unspecified method; CAS No. 1415703-13-7 .

Structural and Functional Differences

Parameter Target Compound Compound A Compound B
Position 2 Substituent 1,3-Dioxo-epoxyisoindol Amino-ethoxy-oxoethyl-phenyl 1,3-Dioxoisoindolyl-phenyl
Position 3 Group Ethyl carboxylate Ethyl carboxylate Cyano
Melting Point Not reported Not reported 277–278°C
Synthesis Yield Not reported 22% 56%
Bioactivity Not reported Not reported Not reported

Key Observations :

Electron-Withdrawing Groups: The target compound's epoxyisoindol moiety enhances rigidity, whereas Compound B’s cyano group increases polarity.

Synthetic Complexity : Compound B’s higher yield (56%) vs. Compound A (22%) highlights the efficiency of phthalic anhydride-mediated reactions .

Spectral and Computational Comparisons

  • NMR Shifts : The target compound’s δ 6.46 (aromatic protons) contrasts with Compound A’s δ 7.3–6.8 (hydroxyphenyl protons) .
  • Molecular Similarity: Using Tanimoto coefficients (–7), the epoxyisoindol group in the target compound shares fragmentation patterns with Compound B but differs from the amino-linked derivatives (e.g., Compound A).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.